molecular formula C29H34O11 B10845445 7-(2-Hydroxyethyl)-3-O-rhamnosylicariin

7-(2-Hydroxyethyl)-3-O-rhamnosylicariin

Cat. No.: B10845445
M. Wt: 558.6 g/mol
InChI Key: MMEHTVTVEQHORK-NXPCAARESA-N
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Description

7-(2-Hydroxyethyl)-3-O-rhamnosylicariin is a phenolic glycoside characterized by a hydroxyethyl (-CH₂CH₂OH) substituent at position 7 and a rhamnose sugar moiety at position 3 of its core aromatic structure. The hydroxyethyl group may enhance solubility and bioavailability, while the rhamnosylation likely influences its stability and interaction with biological targets. This compound is hypothesized to exhibit antioxidant and anti-inflammatory properties, common among phenolic glycosides, though specific pharmacological data require further validation.

Properties

Molecular Formula

C29H34O11

Molecular Weight

558.6 g/mol

IUPAC Name

5-hydroxy-7-(2-hydroxyethoxy)-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-3-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C29H34O11/c1-14(2)5-10-18-20(37-12-11-30)13-19(31)21-23(33)28(40-29-25(35)24(34)22(32)15(3)38-29)26(39-27(18)21)16-6-8-17(36-4)9-7-16/h5-9,13,15,22,24-25,29-32,34-35H,10-12H2,1-4H3/t15-,22-,24+,25+,29+/m1/s1

InChI Key

MMEHTVTVEQHORK-NXPCAARESA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)OCCO)O)C4=CC=C(C=C4)OC)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)OCCO)O)C4=CC=C(C=C4)OC)O)O)O

Origin of Product

United States

Comparison with Similar Compounds

Natural Phenolic Glycosides

Natural analogs, such as tyrosol (4-(2-hydroxyethyl)phenol) and hydroxytyrosol (4-(2-hydroxyethyl)benzene-1,2-diol), share the hydroxyethyl-phenolic backbone but lack glycosylation. These compounds are prominent in olive by-products and demonstrate potent antioxidant activity due to their free hydroxyl groups . In contrast, 7-(2-Hydroxyethyl)-3-O-rhamnosylicariin’s rhamnose moiety may reduce membrane permeability but improve enzymatic stability, extending its metabolic half-life.

Glycosylated Flavonoids

Flavonoid glycosides, such as icariin, share the 3-O-rhamnosyl group but lack the hydroxyethyl substituent. Glycosylation in these compounds typically modulates solubility and cellular uptake. The addition of a hydroxyethyl group in 7-(2-Hydroxyethyl)-3-O-rhamnosylicariin could synergize with rhamnosylation to optimize both hydrophilicity and target affinity.

Comparative Data Table

Compound Name Core Structure Key Substituents Source Bioactivity
7-(2-Hydroxyethyl)-3-O-rhamnosylicariin Phenolic glycoside 7-hydroxyethyl, 3-O-rhamnose Hypothetical Antioxidant (predicted)
Tyrosol Phenolic 4-hydroxyethyl Natural (olive) Antioxidant, anti-inflammatory
7-[4-(2-hydroxyethyl)piperazin-1-yl] Heterocyclic Piperazine + hydroxyethyl Synthetic Antimicrobial (potential)
Icariin Flavonoid glycoside 3-O-rhamnose, 7-O-glucose Natural (plants) Neuroprotective

Research Findings and Implications

  • Structural Advantages: The hydroxyethyl group in 7-(2-Hydroxyethyl)-3-O-rhamnosylicariin may confer higher solubility than non-hydroxylated flavonoids, as seen in olive phenolics . Rhamnosylation could further mitigate rapid hepatic metabolism.
  • Activity Predictions : Synthetic hydroxyethyl heterocycles (e.g., from ) show enhanced binding to amine receptors , suggesting that the target compound’s hydroxyethyl group might similarly optimize interactions with antioxidant enzymes like SOD or catalase.
  • Limitations : Direct pharmacological data are absent in the provided evidence; comparisons rely on structural extrapolation.

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